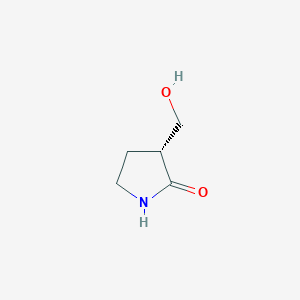

(3R)-3-(hydroxymethyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

(3R)-3-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-3-4-1-2-6-5(4)8/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVLHRHRTOBBHS-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing pyrrolidin-2-ones involves the photoinduced organocatalyzed cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is efficient and can be carried out under mild conditions without the use of metals.

Another method involves a sequential Ugi/olefination reaction to construct pyrrolidin-5-one-2-carboxamides. This method features mild conditions, a wide range of substrates, and good functional group tolerance .

Industrial Production Methods

Industrial production methods for (3R)-3-(hydroxymethyl)pyrrolidin-2-one are not extensively documented in the literature. the methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(hydroxymethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of pyrrolidin-2-one.

Scientific Research Applications

(3R)-3-(hydroxymethyl)pyrrolidin-2-one has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of various complex molecules.

Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrolidinone ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Hydroxymethyl-Substituted Pyrrolidinones

Alkyl/Aryl-Substituted Pyrrolidinones

Functionalized Pyrrolidinones with Heterocycles

Key Findings and Trends

Substituent Effects :

- Hydroxymethyl groups enhance hydrophilicity and hydrogen-bonding capacity, favoring applications in aqueous-phase reactions .

- Aryl/alkyl groups (e.g., benzyl, phenyl) increase lipophilicity, improving membrane permeability but reducing solubility .

Stereochemical Influence :

- The 3R configuration in the target compound is critical for enantioselective synthesis, whereas diastereomeric analogs (e.g., 3R,5S) show divergent biological activities .

Synthetic Utility: Iodolactamization (as in ) is a key method for constructing pyrrolidinone rings, but yields vary with substituent bulkiness .

Q & A

Q. What synthetic routes are available for (3R)-3-(hydroxymethyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step protocols, including enantioselective reactions. For example, a key intermediate can be prepared by reacting precursors in aqueous HCl at 0–50°C for 2.3 hours, yielding 52.7% under controlled conditions . Optimization involves adjusting temperature, solvent polarity, and catalyst loading. Chiral resolution may require recrystallization or chromatography using chiral stationary phases (e.g., cellulose derivatives) .

Q. How is the structural integrity of (3R)-3-(hydroxymethyl)pyrrolidin-2-one validated?

Methodological Answer: X-ray Powder Diffraction (XRPD) is critical for confirming crystallinity and stereochemistry. Peaks at specific 2θ angles (e.g., 8.3°, 16.5°, 24.7°) correlate with the (3R)-configuration . Complementary techniques include:

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during large-scale synthesis?

Methodological Answer:

Q. How do conflicting reports on reaction yields (e.g., 52.7% vs. lower yields) arise, and how can reproducibility be improved?

Methodological Answer: Yield discrepancies often stem from:

- Impurity Profiles : Byproducts from incomplete lactam ring closure or racemization. Monitor intermediates via LC-MS.

- Catalytic Efficiency : Test alternative catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation steps .

Reproducibility requires strict control of: - Temperature : Thermocouple-calibrated reactors.

- Moisture : Use molecular sieves in hygroscopic steps .

Q. What strategies address the lack of ecotoxicological data for this compound?

Methodological Answer:

Q. How does the hydroxymethyl group influence stability under varying pH and temperature conditions?

Methodological Answer:

Q. What role does stereochemistry play in biological activity, and how can structure-activity relationships (SAR) be explored?

Methodological Answer:

- Enantiomer-Specific Assays : Compare (3R)- and (3S)-forms in receptor-binding studies (e.g., GABA or NMDA receptors) using radiolabeled ligands .

- Molecular Docking : Simulate interactions with target proteins (e.g., PyMOL or AutoDock) to identify critical hydrogen bonds involving the hydroxymethyl group .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported melting points or spectral data?

Methodological Answer:

- Interlaboratory Validation : Share samples with independent labs for DSC (melting point) and FTIR (functional groups) cross-validation.

- Crystal Polymorphism : Perform XRPD to detect alternate crystal forms that may affect physical properties .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.